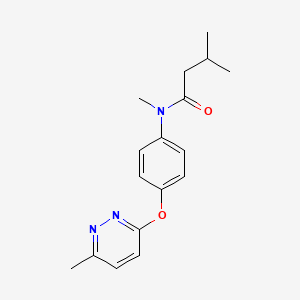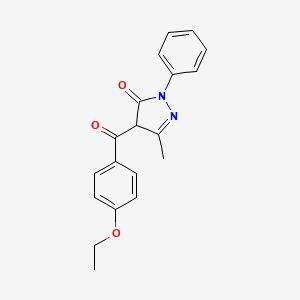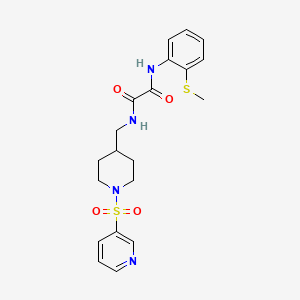
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMMPB or DM-232 and is a member of the class of compounds known as pyridazines. The synthesis method of DMMPB is of particular interest as it has been found to be a relatively simple and efficient process. In
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide involves the reaction of 4-((6-methylpyridazin-3-yl)oxy)benzoyl chloride with N,N-dimethylbutanamide in the presence of a base.
Starting Materials
4-((6-methylpyridazin-3-yl)oxy)benzoyl chloride, N,N-dimethylbutanamide, Base (e.g. triethylamine)
Reaction
Step 1: Dissolve 4-((6-methylpyridazin-3-yl)oxy)benzoyl chloride in anhydrous dichloromethane., Step 2: Add N,N-dimethylbutanamide and base to the reaction mixture., Step 3: Stir the reaction mixture at room temperature for several hours., Step 4: Quench the reaction with water and extract the product with dichloromethane., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography to obtain N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide as a white solid.
Mecanismo De Acción
The mechanism of action of DMMPB involves its interaction with the sigma-1 receptor. DMMPB binds to the receptor and modulates its activity, which leads to changes in various cellular processes. The exact mechanism by which DMMPB modulates the activity of the sigma-1 receptor is not fully understood, but it is believed to involve the regulation of calcium ion channels and the modulation of intracellular signaling pathways.
Efectos Bioquímicos Y Fisiológicos
DMMPB has been found to have various biochemical and physiological effects. In addition to its interactions with the sigma-1 receptor, DMMPB has been shown to have antioxidant properties and to protect against oxidative stress. DMMPB has also been found to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. These properties make DMMPB a potential therapeutic agent for the treatment of various diseases, including neurodegenerative disorders, cancer, and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DMMPB for lab experiments is its relatively simple synthesis method. This allows for the efficient production of large quantities of the compound for use in research. Additionally, DMMPB has been found to have a high affinity for the sigma-1 receptor, which makes it a valuable tool for studying the role of this receptor in various cellular processes. However, one limitation of DMMPB is its potential toxicity, which must be taken into consideration when using the compound in lab experiments.
Direcciones Futuras
There are several future directions for research on DMMPB. One area of interest is the development of DMMPB as a potential therapeutic agent for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism by which DMMPB modulates the activity of the sigma-1 receptor. Finally, there is potential for the development of new compounds based on the structure of DMMPB that may have improved properties for use in research and therapeutic applications.
Conclusion:
In conclusion, DMMPB is a compound that has been of significant interest to the scientific community due to its potential applications in various fields. The synthesis of DMMPB is a relatively simple and efficient process, and the compound has been found to have a high affinity for the sigma-1 receptor. DMMPB has various biochemical and physiological effects, including antioxidant and anti-inflammatory properties, and has potential as a therapeutic agent for the treatment of various diseases. There are several future directions for research on DMMPB, including the development of new compounds based on its structure and the exploration of its potential therapeutic applications.
Aplicaciones Científicas De Investigación
DMMPB has been found to have potential applications in various fields of scientific research. One of the primary uses of DMMPB is as a research tool in the study of the central nervous system. DMMPB has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes. DMMPB has been shown to modulate the activity of this receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Propiedades
IUPAC Name |
N,3-dimethyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)11-17(21)20(4)14-6-8-15(9-7-14)22-16-10-5-13(3)18-19-16/h5-10,12H,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLBVGDHOBMBRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-dimethyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2353932.png)
![1-[4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanoyl]piperidine-4-carboxamide](/img/structure/B2353933.png)
![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)
![2-[4-(propan-2-yl)phenoxy]-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2353937.png)
![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![N-(3-fluoro-4-methylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2353940.png)

![4-chloro-3-nitro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2353946.png)


![N-[4-(morpholin-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2353950.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)
![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2353952.png)